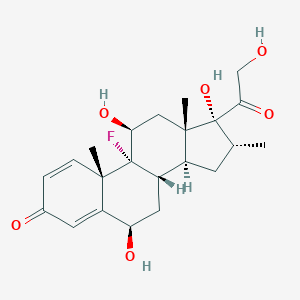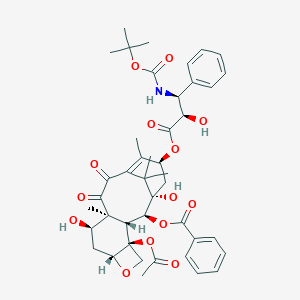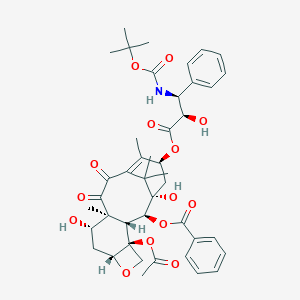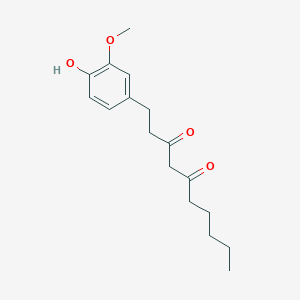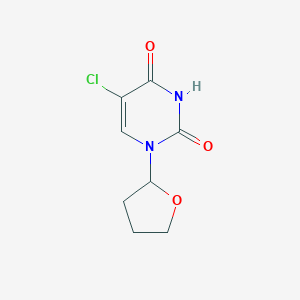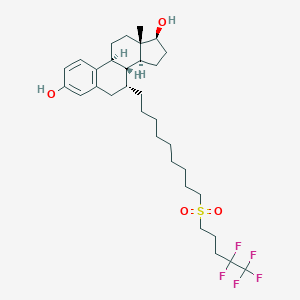
Fulvestrant sulfone
Vue d'ensemble
Description
Fulvestrant 9-sulfone est un dérivé du fulvestrant, un dégradeur sélectif des récepteurs aux œstrogènes (SERD). Il est connu pour son rôle d'antagoniste des récepteurs aux œstrogènes, ce qui signifie qu'il se lie aux récepteurs aux œstrogènes et inhibe leur activité. Ce composé est particulièrement important dans le traitement du cancer du sein métastatique positif aux récepteurs hormonaux .
Applications De Recherche Scientifique
Fulvestrant 9-sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its effects on estrogen receptor signaling pathways.
Medicine: Fulvestrant 9-sulfone is investigated for its potential use in the treatment of breast cancer and other hormone-related disorders.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
Mécanisme D'action
Target of Action
Fulvestrant Sulfone, also known as Fulvestrant 9-Sulfone, is an estrogen receptor antagonist . It binds to estrogen receptor α (ERα) and ERβ . These receptors are present in cancer cells and are the primary targets of this compound .
Mode of Action
This compound achieves its anti-estrogen effects through two separate mechanisms . First, it competitively and reversibly binds to estrogen receptors present in cancer cells . This binding leads to the downregulation of these receptors, preventing estrogen from binding to them .
Biochemical Pathways
The binding and subsequent downregulation of estrogen receptors by this compound disrupt the normal signaling pathways of these receptors . This disruption leads to a decrease in the propagation of breast cancer cells, which are often driven by estrogen .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that Fulvestrant, a related compound, is administered as a long-acting intramuscular injection , suggesting that this compound may have similar administration and absorption characteristics.
Result of Action
The result of this compound’s action is the inhibition of estrogen-controlled proliferation of breast cancer cells . By downregulating estrogen receptors, this compound prevents estrogen from promoting the growth and survival of these cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can impact its bioavailability and efficacy . Additionally, the presence of other compounds, such as cyclin-dependent kinase or phosphatidylinositol 3-kinase inhibitors, can affect the action of this compound .
Analyse Biochimique
Biochemical Properties
Fulvestrant Sulfone is a selective estrogen receptor downregulator (SERD) that competes with estrogen for binding to the estrogen receptor . It has been shown to significantly reduce cellular levels of the estrogen receptor and progesterone receptor in both preclinical studies and clinical trials .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to significantly reduce cellular levels of the estrogen receptor and progesterone receptor, thereby inhibiting estrogen-controlled proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to estrogen receptors present in cancer cells . It exerts its effects at the molecular level through two separate mechanisms: it binds to the receptors and downregulates them so that estrogen is no longer able to bind to these receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It exhibits exceptionally effective antitumor activity in preclinical models of breast cancer . At lower doses, it does not result in robust estrogen receptor downregulation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . A clinically relevant 25 mg/kg dose of this compound exhibited antitumor efficacy comparable to the historically used 200 mg/kg dose .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . Its transport and distribution are influenced by various factors, including its interaction with transporters or binding proteins, and its localization or accumulation .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du fulvestrant 9-sulfone implique la sulfonation du fulvestrant. Ce processus implique généralement la réaction du fulvestrant avec un agent sulfonant dans des conditions contrôlées. La réaction est réalisée dans un solvant organique, tel que le dichlorométhane, à une plage de température de 0 à 25 °C. Le produit est ensuite purifié à l'aide de techniques chromatographiques .
Méthodes de Production Industrielle : En milieu industriel, la production de fulvestrant 9-sulfone suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de méthodes de purification avancées pour garantir la qualité et la constance du produit final. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les impuretés .
Analyse Des Réactions Chimiques
Types de Réactions : Fulvestrant 9-sulfone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfone en un sulfure.
Substitution : Le groupe sulfone peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et Conditions Communs :
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque sont couramment utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfures et divers dérivés substitués du fulvestrant 9-sulfone .
4. Applications de la Recherche Scientifique
Fulvestrant 9-sulfone a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé de référence en chimie analytique pour le développement de méthodes chromatographiques.
Biologie : Le composé est étudié pour ses effets sur les voies de signalisation des récepteurs aux œstrogènes.
Médecine : Fulvestrant 9-sulfone est étudié pour son utilisation potentielle dans le traitement du cancer du sein et d'autres troubles liés aux hormones.
Industrie : Il est utilisé dans le développement de nouveaux produits pharmaceutiques et comme standard dans les processus de contrôle qualité
5. Mécanisme d'Action
Fulvestrant 9-sulfone exerce ses effets en se liant de manière compétitive et réversible aux récepteurs aux œstrogènes présents dans les cellules cancéreuses. Cette liaison conduit à la régulation négative et à la dégradation des récepteurs, empêchant les œstrogènes d'exercer leurs effets. Le composé cible spécifiquement le récepteur aux œstrogènes α (ERα) et le récepteur aux œstrogènes β (ERβ), inhibant l'expression des gènes induite par les œstrogènes et réduisant ainsi la prolifération des cellules cancéreuses .
Composés Similaires :
Fulvestrant : Le composé parent, également un dégradeur sélectif des récepteurs aux œstrogènes.
Elacestrant : Un autre dégradeur sélectif des récepteurs aux œstrogènes avec une activité antitumorale similaire.
Tamoxifène : Un modulateur sélectif des récepteurs aux œstrogènes utilisé dans le traitement du cancer du sein.
Unicité : Fulvestrant 9-sulfone est unique en raison de son groupe sulfone spécifique, qui améliore son affinité de liaison et sa stabilité par rapport à d'autres composés similaires. Cette modification permet une régulation négative plus efficace des récepteurs aux œstrogènes et de meilleurs résultats thérapeutiques .
Comparaison Avec Des Composés Similaires
Fulvestrant: The parent compound, also a selective estrogen receptor degrader.
Elacestrant: Another selective estrogen receptor degrader with similar antitumor activity.
Tamoxifen: A selective estrogen receptor modulator used in the treatment of breast cancer.
Uniqueness: Fulvestrant 9-sulfone is unique due to its specific sulfone group, which enhances its binding affinity and stability compared to other similar compounds. This modification allows for more effective downregulation of estrogen receptors and improved therapeutic outcomes .
Propriétés
IUPAC Name |
(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYWBGDKCPOMGL-LSVBPWPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47F5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90243368 | |
| Record name | Fulvestrant sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90243368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98008-06-1 | |
| Record name | Fulvestrant sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098008061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fulvestrant sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90243368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (7.alpha.,17.beta.)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FULVESTRANT SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55928538EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


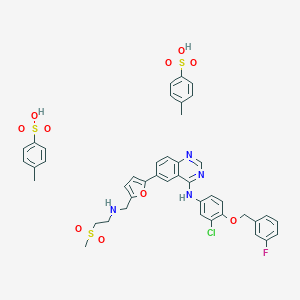
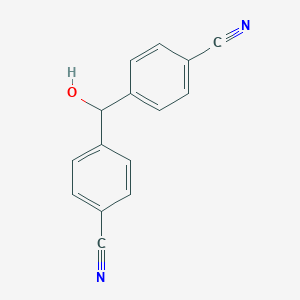
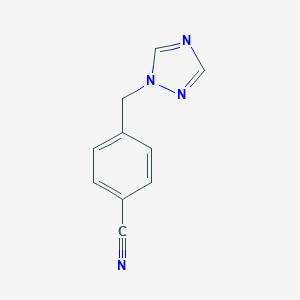
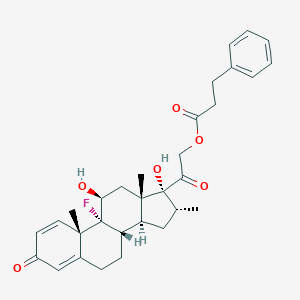
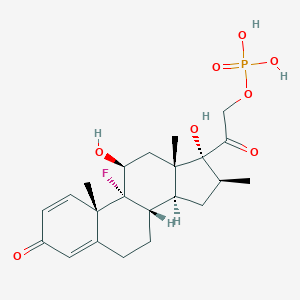
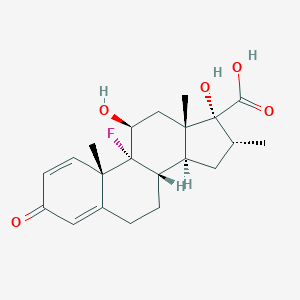
![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B193512.png)
